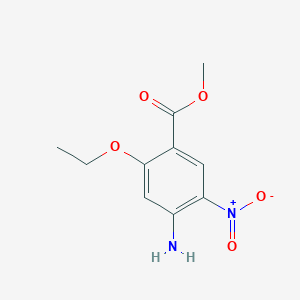

Methyl 4-amino-2-ethoxy-5-nitrobenzoate

Description

Contextualization in Advanced Organic Synthesis

In the realm of advanced organic synthesis, Methyl 4-amino-2-ethoxy-5-nitrobenzoate is primarily recognized as a key intermediate in the preparation of pharmaceutical compounds. bond.edu.augoogle.comgoogle.com The strategic arrangement of its functional groups allows for selective transformations, a cornerstone of modern synthetic chemistry.

The synthesis of this compound itself, while not extensively detailed in publicly available literature, can be inferred from established organic chemistry principles and the synthesis of its parent carboxylic acid, 4-amino-2-ethoxy-5-nitrobenzoic acid. A plausible synthetic route would involve the nitration of a suitable 4-amino-2-ethoxybenzoic acid precursor, followed by a Fischer esterification to introduce the methyl ester group. bond.edu.au This standard esterification process would likely involve reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. bond.edu.au

The true synthetic utility of this compound lies in the reactivity of its functional groups:

The nitro group is a versatile functional group that can be readily reduced to an amino group, opening up a plethora of possibilities for further derivatization, such as amide bond formation.

The primary amino group can undergo various reactions, including acylation and N-alkylation, allowing for the introduction of diverse substituents.

The methyl ester can be hydrolyzed back to a carboxylic acid or can be a site for transesterification reactions.

The ethoxy group is generally stable but can influence the reactivity of the aromatic ring.

A prime example of its application is in the synthesis of Cinitapride , a gastroprokinetic agent. bond.edu.augoogle.com In this multi-step synthesis, this compound serves as a foundational scaffold upon which the final, more complex structure of Cinitapride is built.

Significance in Contemporary Chemical Science

The importance of this compound in contemporary chemical science is intrinsically linked to the broader significance of nitroaromatic compounds as versatile synthetic intermediates. iajpr.com These compounds are foundational in the production of a wide array of industrially important chemicals, including pharmaceuticals and dyes. iajpr.compharmaffiliates.com

The primary significance of this compound is its role as a crucial building block in medicinal chemistry. Its application in the synthesis of Cinitapride underscores its value in the development of new therapeutic agents. bond.edu.augoogle.com The structural motifs present in this molecule are of considerable interest to medicinal chemists for designing new drugs.

Furthermore, the study of compounds like this compound contributes to the broader understanding of reaction mechanisms and synthetic strategies in organic chemistry. The interplay of its various functional groups provides a rich platform for exploring selective chemical transformations. While its direct applications may appear specialized, its role as a key intermediate highlights the importance of such tailored building blocks in the efficient and targeted synthesis of complex organic molecules.

Table 2: Spectroscopic Data Comparison (Expected for this compound based on similar structures)

| Spectroscopic Technique | Expected Features |

|---|---|

| ¹H NMR | Signals corresponding to aromatic protons, a singlet for the methyl ester protons, a quartet and a triplet for the ethoxy group protons, and a broad singlet for the amino group protons. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the various substituents. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, aromatic carbons (with varied chemical shifts due to the substituents), the methyl carbon of the ester, and the two carbons of the ethoxy group. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the amino group, C=O stretching of the ester, asymmetric and symmetric stretching of the nitro group, and C-O stretching of the ethoxy group and ester. |

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-2-ethoxy-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O5/c1-3-17-9-5-7(11)8(12(14)15)4-6(9)10(13)16-2/h4-5H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFYCVWWJZYSKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Strategies for Methyl 4 Amino 2 Ethoxy 5 Nitrobenzoate

Established Synthetic Pathways

Established routes for synthesizing Methyl 4-amino-2-ethoxy-5-nitrobenzoate typically rely on a series of well-understood chemical reactions, starting from readily available precursors and building the molecule through sequential functionalization.

Precursor Compounds and Initial Substrates

The synthesis often begins with a simpler, substituted benzene (B151609) ring, which serves as the foundational substrate. The selection of the initial precursor is critical as its existing functional groups will direct the position of subsequent additions. A common strategy involves using a precursor where one or more of the required functional groups are already in place or are present in a protected form.

One documented precursor is Methyl 4-(acetylamino)-2-ethoxy-5-nitrobenzoate . prepchem.com In this case, the amino group is protected as an acetamide (B32628) to prevent unwanted side reactions during other synthetic steps. Another potential starting point is 4-Amino-2-ethoxy-5-nitrobenzoic Acid , which would then require a final esterification step to yield the target compound. pharmaffiliates.com The synthesis of related compounds, such as 2-ethoxy-4-nitrophenol (B1581399), also provides insight into likely intermediates. researchgate.net

| Precursor Compound | Subsequent Reaction Required |

| Methyl 4-(acetylamino)-2-ethoxy-5-nitrobenzoate | Deprotection (Deacetylation) |

| 4-Amino-2-ethoxy-5-nitrobenzoic Acid | Esterification |

| 2-Ethoxyphenol | Nitration, Carboxylation, Amination, Esterification |

Reaction Conditions and Catalytic Systems

The transformation of precursors into this compound requires specific reaction conditions and often the use of catalysts.

For the final deprotection step starting from Methyl 4-(acetylamino)-2-ethoxy-5-nitrobenzoate, the reaction involves acid hydrolysis. A common procedure is to reflux the compound in a 6N hydrochloric acid solution for approximately 30 minutes. prepchem.com After the reaction is complete, the mixture is cooled to allow the product to precipitate.

In syntheses involving the reduction of a nitro group to form an amine, various catalytic systems can be employed. For analogous compounds, palladium on carbon (Pd/C) is used as a catalyst in the presence of hydrogen gas. chemicalbook.com Another method for this reduction utilizes indium powder in an aqueous solution of ethanol (B145695) and ammonium (B1175870) chloride. orgsyn.org

Esterification of a carboxylic acid precursor, such as in the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, is typically achieved through Fischer esterification, which involves heating the carboxylic acid in neat methanol (B129727) with a catalytic amount of sulfuric acid. bond.edu.au

Sequential Functionalization Approaches

The synthesis of a multi-substituted benzene derivative like this compound necessitates a carefully planned sequence of reactions. This sequential approach ensures that the functional groups are introduced in the correct positions (regiochemistry) and that sensitive groups are protected during harsh reaction steps.

A plausible synthetic sequence could be:

Protection : An amino group on a starting molecule is often protected, for example, through acetylation to form an acetamide. This prevents its oxidation or reaction during subsequent electrophilic substitution steps.

Nitration : The introduction of the nitro group is a key step, typically achieved using a nitrating agent. The conditions for this step must be carefully controlled to achieve the desired regioselectivity.

Functional Group Interconversion : Other necessary groups are added or modified.

Deprotection : The protecting group on the amine is removed in a final step to yield the free amino group. The hydrolysis of Methyl 4-(acetylamino)-2-ethoxy-5-nitrobenzoate using hydrochloric acid is a classic example of this final deprotection step. prepchem.com

A similar sequential strategy is employed in the synthesis of related compounds like methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate, which involves halogenation, condensation with sodium ethanesulfinate, and finally deacetylation. google.com

Advanced Synthetic Approaches

Advanced methodologies focus on improving the efficiency, selectivity, and scalability of the synthesis. These approaches aim to overcome challenges associated with regioselectivity and to optimize processes for industrial application.

Regioselective Synthesis Techniques

Achieving the specific 1,2,4,5-substitution pattern of this compound is a significant challenge. The directing effects of the substituents on the aromatic ring must be carefully managed.

Amino (-NH₂) and Ethoxy (-OC₂H₅) groups : These are activating, ortho-para directing groups.

Nitro (-NO₂) and Carboxylate (-COOCH₃) groups : These are deactivating, meta-directing groups.

A regioselective strategy would involve introducing the functional groups in an order that leverages these electronic effects. For example, starting with a compound that has ortho-para directing groups can guide the subsequent placement of other substituents. The development of novel catalytic systems can enhance this selectivity, ensuring the formation of the desired isomer and minimizing the production of unwanted byproducts. While specific literature on the regioselective synthesis of this exact molecule is limited, the principles are drawn from well-established practices in organic synthesis for creating complex aromatic compounds. beilstein-journals.org

Industrial-Scale Process Optimization Methodologies

Transitioning a synthesis from the laboratory to an industrial scale requires rigorous optimization of reaction parameters to maximize yield, reduce costs, and ensure environmental sustainability. Research into the synthesis of key intermediates, such as 2-ethoxy-4-nitrophenol, provides a model for this optimization process. researchgate.net

The table below summarizes the findings from the optimization study for the synthesis of the 2-ethoxy-4-nitrophenol intermediate.

| Nitrification Scheme/Catalyst | Reaction Conditions | Yield | Remarks |

| Scheme 1 (Details not specified) | Not specified | Lower | More byproducts, difficult post-treatment |

| Scheme 2 (Details not specified) | Not specified | Moderate | Fewer byproducts than Scheme 1 |

| Scheme 3 (Ferric Nitrate) | Optimized | 55.48% | Optimal catalyst, better yield, easier workup |

Such optimization studies are crucial for developing commercially viable production methods. They focus on factors like catalyst efficiency, reaction time, temperature control, and the use of greener, more cost-effective reagents. researchgate.net

Green Chemistry Principles and Sustainable Synthesis

The growing emphasis on sustainable manufacturing practices within the pharmaceutical industry has spurred research into greener synthetic methodologies for key intermediates like this compound. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances, leading to safer, more efficient, and environmentally responsible chemical processes. worldpharmatoday.comacs.org

Traditional synthesis routes for nitroaromatic compounds often involve harsh reagents and generate significant waste streams. ijirt.org For instance, classical nitration reactions typically employ a mixture of concentrated nitric acid and sulfuric acid, which is highly corrosive and produces large quantities of acidic waste. ijirt.orgrasayanjournal.co.in The application of green chemistry principles seeks to address these drawbacks by focusing on several key areas:

Alternative Nitrating Agents: The use of more environmentally friendly nitrating agents is a primary focus. numberanalytics.com Urea nitrate, for example, presents a safer and milder alternative to concentrated nitric acid, often allowing for reactions at room temperature and simplifying the workup process to a simple aqueous procedure. rasayanjournal.co.in Another promising reagent is dinitrogen pentoxide (N₂O₅), which can be used in stoichiometric amounts, thereby significantly reducing acidic waste. nih.gov

Catalytic Systems: The development of solid acid catalysts, such as zeolites and sulfated metal oxides, offers a recyclable and less corrosive alternative to strong mineral acids. ijirt.org These catalysts can facilitate nitration under milder conditions and are easily separated from the reaction mixture, simplifying product isolation and catalyst reuse. researchgate.net

Solvent Selection: The choice of solvent has a significant environmental impact. Green chemistry promotes the use of safer, more benign solvents or, ideally, solvent-free reaction conditions. acs.org Research into photochemical nitration has explored the use of UV radiation in aqueous media, which could present a greener pathway. researchgate.net

Process Intensification: Techniques such as microwave-assisted synthesis can accelerate reaction times and improve yields, leading to lower energy consumption and increased process efficiency. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. This involves minimizing the use of protecting groups and other auxiliary substances. worldpharmatoday.com

The table below provides a comparative overview of traditional versus potential green synthesis approaches for the nitration step in the synthesis of aromatic compounds, which is a key transformation for producing this compound.

Table 1: Comparison of Traditional and Green Nitration Methodologies

| Feature | Traditional Nitration | Potential Green Nitration Approaches |

|---|---|---|

| Nitrating Agent | Concentrated Nitric Acid & Sulfuric Acid | Urea Nitrate, Dinitrogen Pentoxide (N₂O₅) |

| Catalyst | Concentrated Sulfuric Acid | Solid Acid Catalysts (e.g., Zeolites, Sulfated Metal Oxides) |

| Solvent | Often requires organic solvents | Water, safer organic solvents, or solvent-free conditions |

| Reaction Conditions | Often harsh (high temperature, strong acids) | Milder conditions (e.g., room temperature) |

| Waste Generation | High volume of corrosive acidic waste | Reduced waste, recyclable catalysts |

| Safety | Use of highly corrosive and hazardous reagents | Use of safer, more stable reagents |

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable. This not only mitigates the environmental impact of its production but can also lead to economic benefits through reduced waste disposal costs and more efficient processes. nih.gov The ongoing development in this area is crucial for the future of pharmaceutical manufacturing, aiming for a balance between economic viability and environmental stewardship. researchgate.net

Chemical Reactivity and Transformation Mechanisms of Methyl 4 Amino 2 Ethoxy 5 Nitrobenzoate

Influence of Electronic and Steric Effects on Reactivity

The reactivity of the aromatic ring in methyl 4-amino-2-ethoxy-5-nitrobenzoate is governed by the cumulative electronic effects of its substituents. The amino (-NH₂) and ethoxy (-OCH₂CH₃) groups are strong electron-donating groups through resonance, increasing the electron density of the benzene (B151609) ring, particularly at the ortho and para positions relative to themselves. Conversely, the nitro (-NO₂) and methyl ester (-COOCH₃) groups are electron-withdrawing, deactivating the ring towards electrophilic attack and activating it for nucleophilic substitution.

The amino group at position 4 and the ethoxy group at position 2 work in concert to activate the ring. However, the potent electron-withdrawing nitro group at position 5 significantly diminishes this activation. This electronic tug-of-war makes the prediction of reactivity nuanced.

Steric hindrance also plays a crucial role. The ethoxy group at the ortho position to the methyl ester can sterically impede reactions at the ester functionality and the adjacent position on the aromatic ring. This steric crowding can influence the rate and feasibility of various transformations.

Reduction Reactions of the Nitro Moiety

A primary and highly useful transformation of this compound is the reduction of the nitro group to an amino group. This reaction is a cornerstone in the synthesis of various derivatives. The reduction can be achieved through several methods, with the choice of reagent being critical to ensure chemoselectivity, preserving the ester and other functional groups.

Commonly employed methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Utilizing catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel with hydrogen gas is a clean and efficient method.

Metal/Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of an acid (e.g., HCl) are classic and effective reducing agents for this purpose. masterorganicchemistry.com

Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine (B178648) or formic acid, in the presence of a catalyst.

The general mechanism for nitro group reduction proceeds through nitroso and hydroxylamine intermediates before yielding the final amine. smolecule.com

Table 1: Common Reagents for Nitro Group Reduction

| Reagent System | Conditions | Selectivity |

|---|---|---|

| H₂/Pd-C | Room temperature and pressure | High, generally does not affect ester |

| Fe/HCl | Reflux | Good, tolerant of many functional groups |

| SnCl₂·2H₂O | Ethanol (B145695), reflux | High, mild conditions |

| Na₂S₂O₄ | Aqueous solution | Can be selective in polysubstituted systems |

Nucleophilic and Electrophilic Substitution Reactions

The substituted benzene ring of this compound exhibits a complex susceptibility to both nucleophilic and electrophilic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group can activate the ring towards nucleophilic attack. For an SNAr reaction to occur, a good leaving group would need to be present on the ring, typically a halide. In the case of this compound, the ethoxy group could potentially act as a leaving group under harsh conditions, though this is less common than halide displacement. The reaction mechanism involves the formation of a resonance-stabilized Meisenheimer complex.

Esterification and Transesterification Processes

The methyl ester group of the title compound can participate in hydrolysis and transesterification reactions.

Ester Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-amino-2-ethoxy-5-nitrobenzoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically carried out by refluxing the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). prepchem.com The reaction proceeds via a nucleophilic acyl substitution mechanism.

Transesterification: This process involves the conversion of the methyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol in the presence of an acid catalyst would lead to the formation of ethyl 4-amino-2-ethoxy-5-nitrobenzoate. The reaction is an equilibrium process, and using a large excess of the reactant alcohol can drive the reaction to completion.

Oxidation Reactions and Pathways

The amino group on the aromatic ring is susceptible to oxidation. The outcome of the oxidation of anilines can vary depending on the oxidant and reaction conditions, potentially leading to the formation of nitroso, nitro, or polymeric products. Given the presence of the already existing nitro group and the electron-donating nature of the other substituents, the oxidation of the amino group in this compound would likely require carefully controlled conditions to achieve a specific product. Strong oxidizing agents could potentially lead to degradation of the molecule.

Mechanistic Investigations of Chemical Transformations

Detailed mechanistic studies specifically on this compound are not extensively reported in the literature. However, the mechanisms of its reactions can be inferred from studies on analogous compounds.

Aminolysis is the reaction of an ester with an amine to form an amide. The kinetics of aminolysis of various esters have been studied to elucidate the reaction mechanism. For reactions of esters with amines, a stepwise mechanism involving a tetrahedral intermediate is generally accepted. nih.govresearchgate.net

The reaction rate is influenced by several factors, including the basicity of the amine, the nature of the leaving group (alkoxy group in the ester), and the substituents on the acyl portion of the ester. For this compound, the electronic effects of the substituents on the benzene ring would play a significant role. The electron-withdrawing nitro group would increase the electrophilicity of the carbonyl carbon, likely accelerating the rate of nucleophilic attack by the amine. Conversely, the electron-donating amino and ethoxy groups would have an opposing effect. The steric hindrance from the ortho-ethoxy group could also slow down the reaction rate.

A kinetic study of the aminolysis of this compound would likely involve monitoring the reaction progress under pseudo-first-order conditions (a large excess of the amine). The dependence of the observed rate constant on the amine concentration could provide insights into the rate-determining step of the reaction. For many aminolysis reactions, the breakdown of the tetrahedral intermediate to form the products is the rate-limiting step. nih.gov

Concerted versus Stepwise Mechanisms in Ester Reactions

The hydrolysis of esters, a fundamental reaction in organic chemistry, can proceed through different mechanistic pathways, primarily categorized as concerted or stepwise. In the context of this compound, the determination of the operative mechanism under specific conditions, such as base-catalyzed hydrolysis, is crucial for understanding its reactivity.

The most common pathway for the base-catalyzed hydrolysis of esters like methyl benzoate (B1203000) is the bimolecular acyl-oxygen cleavage (BAc2) mechanism. This is a stepwise process that involves the nucleophilic addition of a hydroxide ion to the carbonyl carbon of the ester. This initial attack leads to the formation of a tetrahedral intermediate. Subsequently, this intermediate collapses, resulting in the departure of the methoxide leaving group and the formation of a carboxylate anion. The reaction is completed by proton transfer to the methoxide ion. study.com

An alternative, less common mechanism is the bimolecular alkyl-oxygen cleavage (BAl2) mechanism. This pathway is a concerted process , analogous to an SN2 reaction, where the hydroxide ion directly attacks the methyl carbon of the ester group, leading to the simultaneous cleavage of the alkyl-oxygen bond. This mechanism is generally favored only in cases where the carbonyl carbon is significantly sterically hindered, making the initial nucleophilic attack of the BAc2 pathway difficult. stackexchange.com For this compound, the steric hindrance at the carbonyl carbon is not exceptionally high, suggesting that the stepwise BAc2 mechanism is the more probable route for hydrolysis.

The preference for a stepwise versus a concerted mechanism in nucleophilic aromatic substitution, a reaction type relevant to the aromatic ring of the compound, can be influenced by the substituents present. Electron-withdrawing groups, such as the nitro group in this compound, can stabilize the intermediate (a Meisenheimer complex) in a stepwise reaction. ic.ac.uk Conversely, for a reaction to be concerted, the transition state must be stabilized. The presence of multiple substituents on the benzene ring can create a finely tuned electronic environment that may favor one pathway over the other. ic.ac.uk

Experimental techniques such as kinetic isotope effects are powerful tools for distinguishing between concerted and stepwise mechanisms. nih.gov By substituting specific atoms with their heavier isotopes and measuring the effect on the reaction rate, detailed information about the transition state and the bonds being broken or formed in the rate-determining step can be elucidated. nih.gov

Table 1: Comparison of BAc2 and BAl2 Mechanisms for Ester Hydrolysis

| Feature | BAc2 Mechanism (Stepwise) | BAl2 Mechanism (Concerted) |

| Reaction Order | Bimolecular | Bimolecular |

| Key Intermediate | Tetrahedral intermediate | None (transition state only) |

| Point of Nucleophilic Attack | Carbonyl carbon | Alkyl (methyl) carbon |

| Bond Cleavage | Acyl-oxygen bond | Alkyl-oxygen bond |

| Steric Hindrance Favorability | Less hindered carbonyl group | Highly hindered carbonyl group |

| Prevalence | Common for most esters | Rare, for specific structures |

Reductive-Oxidative Rearrangements

The chemical structure of this compound, featuring both an amino group and a nitro group in a proximate relationship on the benzene ring, makes it a candidate for intramolecular reductive-oxidative (redox) reactions. Such transformations are particularly common in ortho-substituted nitroaromatics, where the two functional groups can interact.

The amino group (-NH2) is an electron-donating group and can act as an internal reducing agent, while the nitro group (-NO2) is a strong electron-withdrawing group and can serve as an internal oxidizing agent. Under certain conditions, such as thermal stress or in the presence of specific reagents, an intramolecular electron transfer can be initiated, leading to a variety of rearranged products.

For derivatives of 2-nitroaniline (which has a similar ortho-arrangement of amino and nitro groups), intramolecular hydrogen bonding is a known phenomenon. niscpr.res.in This proximity can facilitate more complex reactions. For instance, the cyclization of N-substituted o-nitroanilines can lead to the formation of heterocyclic compounds like benzimidazole (B57391) N-oxides. rsc.org This type of reaction involves the participation of both the nitro and the amino (or amido) functionalities in a complex reaction sequence that can be considered an intramolecular redox rearrangement.

While specific studies on the reductive-oxidative rearrangements of this compound are not extensively documented in the provided search results, the general reactivity patterns of related o-nitroaniline derivatives provide a strong indication of its potential reactivity. The presence of the ester and ethoxy groups will undoubtedly influence the electronic properties and steric environment of the molecule, potentially affecting the feasibility and outcome of any such intramolecular redox reactions.

Table 2: Functional Groups Involved in Potential Intramolecular Redox Reactions of this compound

| Functional Group | Position on Benzene Ring | Electronic Nature | Potential Role in Redox Reaction |

| Amino (-NH2) | 4 | Electron-donating | Internal Reducing Agent |

| Nitro (-NO2) | 5 | Electron-withdrawing | Internal Oxidizing Agent |

| Ethoxy (-OCH2CH3) | 2 | Electron-donating | Modifies electronic environment |

| Methyl Ester (-COOCH3) | 1 | Electron-withdrawing | Modifies electronic environment |

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 4 Amino 2 Ethoxy 5 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of Methyl 4-amino-2-ethoxy-5-nitrobenzoate is anticipated to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic region is expected to show two singlets, a consequence of the substitution pattern on the benzene (B151609) ring. The proton at the C-3 position, being ortho to the electron-donating ethoxy group and meta to the electron-withdrawing nitro and ester groups, would likely appear at a certain chemical shift. Conversely, the proton at the C-6 position, positioned between the amino and nitro groups, would experience a different electronic environment, resulting in a separate singlet.

The ethoxy group protons would manifest as a quartet for the methylene (B1212753) (-CH2-) protons, arising from coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) protons. The methyl ester protons would be observed as a sharp singlet, as they have no adjacent protons to couple with. The protons of the amino group (-NH2) are expected to appear as a broad singlet, a characteristic feature due to quadrupole broadening and potential hydrogen exchange.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H (C-3) | ~6.5-7.0 | Singlet |

| Aromatic-H (C-6) | ~7.5-8.0 | Singlet |

| Methoxy-H (-OCH3) | ~3.8-4.0 | Singlet |

| Ethoxy-CH2- (-OCH2CH3) | ~4.0-4.2 | Quartet |

| Amino-H (-NH2) | ~5.0-6.0 | Broad Singlet |

| Ethoxy-CH3 (-OCH2CH3) | ~1.3-1.5 | Triplet |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum of this compound is predicted to display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the methyl ester group is expected to appear significantly downfield, typically in the range of 165-175 ppm.

The aromatic carbons will have chemical shifts determined by the electronic effects of the substituents. The carbon atom bearing the nitro group (C-5) and the carbon attached to the ethoxy group (C-2) are expected to be significantly influenced. The carbons of the ethoxy and methyl ester groups will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | ~165-170 |

| Aromatic C-1 | ~110-115 |

| Aromatic C-2 | ~155-160 |

| Aromatic C-3 | ~100-105 |

| Aromatic C-4 | ~145-150 |

| Aromatic C-5 | ~135-140 |

| Aromatic C-6 | ~115-120 |

| Methoxy -OCH3 | ~50-55 |

| Ethoxy -OCH2- | ~60-65 |

| Ethoxy -CH3 | ~10-15 |

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

A COSY spectrum would reveal the coupling between the methylene and methyl protons of the ethoxy group. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, for instance, linking the aromatic proton signals to their corresponding aromatic carbon signals. The HMBC spectrum would provide long-range (2-3 bond) correlations, which would be crucial in confirming the substitution pattern on the aromatic ring by showing correlations between the aromatic protons and the carbons of the substituents, as well as the carbonyl carbon.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. The amino group (-NH2) will show two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The nitro group (-NO2) will display strong asymmetric and symmetric stretching bands. The carbonyl group (C=O) of the methyl ester will produce a strong, sharp absorption band. The spectrum will also feature C-H stretching vibrations from the aromatic ring and the aliphatic chains of the ethoxy and methyl groups, as well as C-O stretching bands for the ester and ether linkages. Aromatic C=C stretching vibrations will also be present.

Table 3: Predicted IR Absorption Frequencies and Functional Group Assignments

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| N-H Stretch | 3300-3500 | Amino (-NH2) |

| C-H Stretch (Aromatic) | 3000-3100 | Aromatic Ring |

| C-H Stretch (Aliphatic) | 2850-3000 | Ethoxy & Methyl Groups |

| C=O Stretch | 1700-1730 | Ester |

| C=C Stretch (Aromatic) | 1450-1600 | Aromatic Ring |

| N-O Stretch (Asymmetric) | 1500-1550 | Nitro (-NO2) |

| N-O Stretch (Symmetric) | 1330-1370 | Nitro (-NO2) |

| C-O Stretch | 1000-1300 | Ester & Ether |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and chromophores. The UV-Vis spectrum of this compound is expected to show distinct absorption bands due to the presence of the substituted benzene ring, which acts as a chromophore.

The presence of the electron-donating amino and ethoxy groups, along with the electron-withdrawing nitro and methyl ester groups, will significantly influence the electronic transitions. These substituents are known to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima of the benzene ring. It is anticipated that there will be two main absorption bands, corresponding to π → π* transitions within the aromatic system. The exact position of these maxima will depend on the solvent used for the analysis.

Electronic Transitions and Chromophore Analysis

The electronic absorption spectrum of this compound is dictated by the presence of several chromophoric groups and their interaction within the molecule's conjugated system. The core chromophore is the benzene ring, which is substituted with an amino (-NH2) group, an ethoxy (-OCH2CH3) group, a nitro (-NO2) group, and a methyl ester (-COOCH3) group. These substituents significantly influence the electronic transitions observed in ultraviolet-visible (UV-Vis) spectroscopy.

The molecule's structure facilitates extensive electron delocalization across the aromatic ring, influenced by the electron-donating effects of the amino and ethoxy groups and the strong electron-withdrawing nature of the nitro group and, to a lesser extent, the methyl ester. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org

The primary electronic transitions responsible for UV-Vis absorption in this molecule are π→π* and n→π* transitions. rsc.org

π→π Transitions:* These are high-energy transitions that involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.orglibretexts.org Given the highly conjugated π-system of the substituted benzene ring, these transitions are expected to be intense and are responsible for strong absorption bands in the UV region. researchgate.net The extensive conjugation in this compound shifts these absorptions to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene.

n→π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the oxygen atoms of the nitro, ethoxy, and ester groups, and the nitrogen atom of the amino group, to a π* antibonding orbital. libretexts.org These transitions are typically of lower energy and intensity than π→π* transitions and therefore appear at longer wavelengths. libretexts.org

The combination of these functional groups creates a molecule that absorbs light in the UV and potentially the visible range, giving it a characteristic color, often yellow, as indicated by its physical appearance as a yellow solid. lgcstandards.com

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of this compound, as well as for its quantification in various matrices.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₀H₁₂N₂O₅. lgcstandards.com HRMS can distinguish this formula from other isobaric compounds (molecules with the same nominal mass but different elemental compositions) by measuring the mass with very high precision. A certificate of analysis for this compound confirms that its mass spectrum conforms to the expected structure and that its elemental analysis aligns with the theoretical values. lgcstandards.com

| Element | Theoretical Percentage | Reported Experimental Percentage lgcstandards.com |

|---|---|---|

| Carbon (C) | 50.00% | 50.06% |

| Hydrogen (H) | 5.04% | 5.01% |

| Nitrogen (N) | 11.66% | 11.64% |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique ideal for the analysis of non-volatile compounds like this compound. In LC-MS, the compound is first separated from a mixture by High-Performance Liquid Chromatography (HPLC) and then detected by a mass spectrometer. This technique is widely applicable for:

Purity Analysis: Detecting and identifying impurities in a sample of this compound.

Quantification: Measuring the concentration of the compound in various samples, which is crucial in quality control and research.

Metabolism Studies: Identifying potential metabolites in biological systems by tracking the mass of the parent compound and its derivatives.

LC-MS analysis of related nitrophenol compounds has demonstrated its utility in biodegradation studies, indicating its suitability for tracking this compound in environmental or biological samples. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the analysis of volatile and thermally stable compounds. While the volatility of this compound may require specific inlet conditions, GC-MS can be effectively used for:

Purity Assessment: Separating volatile impurities from the main compound.

Structural Confirmation: The electron impact (EI) ionization typically used in GC-MS generates a unique and reproducible fragmentation pattern (mass spectrum) that serves as a "fingerprint" for the molecule, allowing for its positive identification by matching against spectral libraries. amazonaws.com

GC-MS methods have been successfully developed for the trace-level determination of structurally related nitrobenzoate compounds, highlighting the sensitivity and specificity of this technique for identifying and quantifying such molecules. amazonaws.com

Chromatographic Purity and Validation Studies (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of this compound and for validating the analytical methods used for its quantification. A typical purity analysis involves using a reversed-phase column (such as a C18 column) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). pom.go.idjocpr.com

A certificate of analysis for this compound reported an HPLC purity of 97.68% when monitored at a wavelength of 270 nm, demonstrating the method's utility for quality control. lgcstandards.com

Method validation is performed according to guidelines from the International Conference on Harmonisation (ICH) to ensure the method is reliable, reproducible, and accurate for its intended purpose. jetir.org Key validation parameters include: nih.gov

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components.

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a given range.

Accuracy: The closeness of the test results to the true value, often determined through recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

| Parameter | Typical Acceptance Criteria | Purpose |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | Ensures a direct relationship between concentration and detector response. |

| Accuracy (% Recovery) | Typically 98-102% | Measures the exactness of the analytical result. |

| Precision (% RSD) | ≤ 2% | Demonstrates the method's repeatability and reproducibility. |

Computational Chemistry and Quantum Chemical Investigations of Methyl 4 Amino 2 Ethoxy 5 Nitrobenzoate

Molecular Geometry Optimization Methodologies

The foundational step in the computational analysis of Methyl 4-amino-2-ethoxy-5-nitrobenzoate involves determining its most stable three-dimensional structure, a process known as geometry optimization. This is achieved by locating the minimum energy conformation on the potential energy surface of the molecule. A variety of theoretical methods are employed for this purpose, each with a different balance of computational cost and accuracy.

Commonly utilized approaches include ab initio Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more prevalently, Density Functional Theory (DFT). DFT methods, in particular, have become a standard for molecules of this size due to their favorable accuracy-to-cost ratio. The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, is also crucial. For instance, Pople-style basis sets like 6-31G(d) or 6-311++G(d,p) are frequently used, with the latter providing a more flexible description of electron distribution, including polarization and diffuse functions, which are important for capturing the electronic effects of the nitro, amino, and ester groups.

The optimization process iteratively adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a stationary point on the potential energy surface is found where the net forces on all atoms are zero. For this compound, this would result in a planar benzene (B151609) ring with optimized orientations of the methyl ester, ethoxy, amino, and nitro substituents.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzene Ring (Note: These are illustrative values based on similar structures, not specific experimental data for this compound.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | - | - |

| C-N (amino) | ~1.38 | ~120 | ~0 or ~180 |

| C-N (nitro) | ~1.48 | ~118 | May be twisted |

| C-O (ethoxy) | ~1.36 | ~120 | Planar or near-planar |

| C=O (ester) | ~1.21 | ~125 | - |

| C-O (ester) | ~1.34 | ~110 | - |

Electronic Structure Calculations and Frontier Molecular Orbitals

Once the optimized geometry is obtained, electronic structure calculations are performed to understand the distribution of electrons within the molecule. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich part of the molecule, which includes the amino group and the benzene ring. The electron-donating nature of the amino and ethoxy groups increases the energy of the HOMO. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient nitro group and the carbonyl of the methyl ester, as these are strong electron-withdrawing groups. This distribution facilitates intramolecular charge transfer (ICT) from the donor groups to the acceptor groups upon electronic excitation.

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These are representative values and can vary significantly with the computational method and solvent model.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 to -5.5 |

| LUMO | -2.5 to -1.5 |

| HOMO-LUMO Gap | 4.0 to 3.0 |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry and is extensively applied in the study of molecules like this compound. nih.gov DFT methods calculate the electronic energy of a molecule based on its electron density, which is a function of only three spatial coordinates, making it computationally more tractable than wave function-based methods for larger systems.

A wide range of DFT functionals are available, which are approximations of the exchange-correlation energy. Hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), are among the most popular due to their proven reliability for a broad range of chemical systems. These functionals incorporate a portion of exact Hartree-Fock exchange, which often improves the accuracy of the calculations.

Applications of DFT for this molecule include:

Geometry Optimization: As mentioned, finding the lowest energy structure.

Frequency Calculations: To confirm that the optimized structure is a true minimum (no imaginary frequencies) and to predict infrared and Raman spectra.

Calculation of Electronic Properties: Including HOMO-LUMO energies, dipole moment, and polarizability.

Prediction of Spectroscopic Data: Such as NMR chemical shifts and UV-Vis electronic transitions (using Time-Dependent DFT, or TD-DFT).

Derivation of Reactivity Descriptors: Quantities like chemical potential, hardness, and electrophilicity can be calculated from the FMO energies to quantify reactivity.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. The calculated shifts are usually compared to a reference compound, like tetramethylsilane (B1202638) (TMS), to obtain values that can be directly compared with experimental data. The predicted shifts for this compound would reflect the electronic environment of each nucleus, influenced by the electron-donating and -withdrawing substituents.

IR Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic positions, vibrational frequencies and their corresponding intensities can be predicted. These theoretical frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations, allowing for a good correlation with experimental IR and Raman spectra. The predicted spectrum would show characteristic peaks for the N-H stretching of the amino group, C=O stretching of the ester, and symmetric and asymmetric stretching of the nitro group.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT would likely predict transitions corresponding to π-π* excitations within the aromatic system and intramolecular charge transfer (ICT) transitions from the electron-donating groups to the electron-withdrawing groups.

Table 3: Predicted Spectroscopic Data (Illustrative)

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | Aromatic protons: 6.0-8.0; Ethoxy protons: 1.4 (t), 4.2 (q); Methyl protons: 3.9 (s); Amino protons: ~5.5 (s) |

| ¹³C NMR | Chemical Shift (ppm) | Aromatic carbons: 100-155; Carbonyl carbon: ~165; Ethoxy carbons: ~15, ~65; Methyl carbon: ~52 |

| IR | Vibrational Frequency (cm⁻¹) | N-H stretch: 3300-3500; C=O stretch: ~1720; NO₂ stretch: ~1530 (asym), ~1350 (sym) |

| UV-Vis | λmax (nm) | ~250-400 (due to π-π* and ICT) |

Reactivity Prediction and Reaction Pathway Modeling

Quantum chemical calculations can provide significant insights into the reactivity of this compound. Global reactivity descriptors, derived from DFT, are often used to quantify this. These include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to charge transfer.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors help to understand the molecule's behavior in chemical reactions. For instance, the presence of the electron-withdrawing nitro and ester groups would lead to a relatively high electrophilicity index, suggesting susceptibility to nucleophilic attack.

Furthermore, computational methods can be used to model entire reaction pathways. By locating transition state structures, which are first-order saddle points on the potential energy surface, the activation energy for a proposed reaction can be calculated. This is crucial for understanding reaction mechanisms and predicting reaction kinetics. For example, one could model the mechanism of electrophilic aromatic substitution or nucleophilic attack on this molecule to understand how the existing substituents direct the regioselectivity of the reaction.

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for understanding intermolecular interactions and predicting the sites of electrophilic and nucleophilic attack.

The MEP is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Localized on the oxygen atoms of the nitro group and the carbonyl oxygen of the methyl ester. These are the most electronegative atoms and represent the primary sites for interaction with electrophiles or hydrogen bond donors.

Positive Potential (Blue): Concentrated around the hydrogen atoms of the amino group and, to a lesser extent, the aromatic protons. These regions are the most likely sites for nucleophilic attack or hydrogen bond acceptance.

The MEP map provides a clear and intuitive picture of the charge distribution and its implications for the chemical reactivity of the molecule.

Derivatization Strategies and Synthetic Transformations for Complex Molecules

Synthesis of Amide Derivatives from the Amino Group

The primary amino group (-NH2) on the aromatic ring is a key site for derivatization, most commonly through acylation reactions to form amide bonds. This transformation is fundamental in building more complex molecular architectures, such as in the synthesis of pharmaceutical intermediates. The reaction typically involves treating Methyl 4-amino-2-ethoxy-5-nitrobenzoate with an acylating agent in the presence of a base.

Common acylating agents and conditions include:

Acyl Halides (e.g., Acetyl Chloride): React readily with the amino group, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the hydrogen halide byproduct.

Acid Anhydrides (e.g., Acetic Anhydride): A slightly less reactive but effective option, also typically used with a base catalyst.

Carboxylic Acids: Can be coupled directly with the amino group using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

An example of a derivative formed through this strategy is 4-[(4-Amino-2-ethoxy-5-nitrobenzoyl)amino]-1-piperidinecarboxylic Acid Ethyl Ester. This demonstrates the coupling of the parent molecule with a piperidine (B6355638) derivative, showcasing its utility in creating advanced intermediates.

Table 1: Representative Amide Synthesis Reactions

| Acylating Agent | Reagent/Conditions | Product Type |

|---|---|---|

| Acyl Chloride (R-COCl) | Pyridine or Triethylamine | N-Acyl Derivative |

| Acid Anhydride ((RCO)₂O) | Pyridine or DMAP (cat.) | N-Acyl Derivative |

Modifications of the Ester Moiety (e.g., Hydrolysis, Transesterification)

The methyl ester group (-COOCH₃) offers another handle for synthetic modification, primarily through hydrolysis or transesterification.

Hydrolysis: The most common transformation is the saponification of the methyl ester to the corresponding carboxylic acid. This is typically achieved by heating the compound with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification. This reaction yields 4-Amino-2-ethoxy-5-nitrobenzoic acid, a crucial intermediate that allows for subsequent amide bond formation via its carboxyl group. chemicalbook.com

Transesterification: This process involves converting the methyl ester into a different ester (e.g., an ethyl or benzyl (B1604629) ester). It is accomplished by reacting this compound with another alcohol in the presence of an acid or base catalyst. This modification can be used to alter the solubility or reactivity of the molecule for subsequent synthetic steps.

Table 2: Modifications of the Ester Functional Group

| Reaction | Reagents | Product |

|---|---|---|

| Hydrolysis (Saponification) | 1. NaOH(aq), Heat 2. H₃O⁺ | 4-Amino-2-ethoxy-5-nitrobenzoic acid |

Alterations of the Ethoxy Group

The ethoxy group (-OCH₂CH₃) is an aromatic ether, which is generally stable and less reactive compared to the other functional groups on the molecule. Cleavage of the ether bond to yield the corresponding phenol (B47542) (a 2-hydroxy derivative) is possible but requires harsh conditions. Reagents such as strong protic acids (e.g., hydrogen bromide, HBr) or Lewis acids (e.g., boron tribromide, BBr₃) are typically required. These conditions may lead to side reactions with the ester or other sensitive groups, making selective cleavage challenging. Therefore, modification of the ethoxy group is less common in synthetic sequences involving this compound unless the phenol functionality is specifically desired.

Transformations of the Nitro Group to Other Functionalities

The aromatic nitro group (-NO₂) is a highly versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of the parent molecule. researchgate.net The most prevalent transformation is its reduction to a primary amino group (-NH₂).

This reduction can be achieved through several methods:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) on a carbon support. This method is often clean and high-yielding.

Metal-Acid Systems: Employing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) with a catalyst.

The reduction of the nitro group on this compound would yield Methyl 4,5-diamino-2-ethoxybenzoate. This diamino derivative is a valuable precursor for the synthesis of heterocyclic compounds, such as benzimidazoles. The reduction process is generally chemoselective for the nitro group in the presence of the ester and ether functionalities. sci-hub.st The reaction proceeds through intermediate species like nitroso and hydroxylamino compounds. nih.gov

Table 3: Common Methods for Nitro Group Reduction

| Method | Reagents | Product Functional Group |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂) | Amino (-NH₂) |

| Metal in Acid | Fe/HCl or Sn/HCl | Amino (-NH₂) |

Multi-Step Synthetic Sequences for Advanced Intermediates

This compound serves as a foundational building block in multi-step synthetic pathways to produce more complex molecules, particularly in the pharmaceutical industry. pharmaffiliates.com Its utility lies in the ability to selectively and sequentially modify its different functional groups.

A representative synthetic sequence could involve:

Hydrolysis of the Ester: The starting compound is first converted to 4-Amino-2-ethoxy-5-nitrobenzoic acid via saponification.

Amide Coupling: The resulting carboxylic acid is then coupled with a different amine-containing molecule. This step often requires the activation of the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂), before reacting it with the desired amine.

Reduction of the Nitro Group: The nitro group on the newly formed amide can then be reduced to an amino group, providing a site for further functionalization or for the formation of heterocyclic rings.

This step-wise approach allows for the controlled assembly of complex structures, where each functional group of the initial scaffold is strategically employed.

Structure-Reactivity Relationships in Chemically Derivatized Systems

The chemical behavior of this compound and its derivatives is governed by the interplay of the electronic properties of its substituents. The benzene (B151609) ring is substituted with both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), creating a "push-pull" electronic system.

Electron-Donating Groups: The amino (-NH₂) and ethoxy (-OCH₂CH₃) groups are strong activators and ortho, para-directors for electrophilic aromatic substitution. They increase the electron density of the aromatic ring, particularly at the positions ortho and para to them.

Electron-Withdrawing Groups: The nitro (-NO₂) and methyl ester (-COOCH₃) groups are deactivators and meta-directors. They decrease the electron density of the ring.

This electronic configuration has several consequences for reactivity:

Basicity of the Amino Group: The amino group is rendered less basic than aniline (B41778) due to the presence of the two electron-withdrawing groups (-NO₂ and -COOCH₃) on the same ring.

Reactivity of the Ester: The electron-donating amino and ethoxy groups increase the electron density on the carbonyl carbon of the ester, which can slightly decrease its susceptibility to nucleophilic attack compared to a simple nitro-substituted benzoate (B1203000).

Aromatic Ring Reactivity: The ring is highly substituted, leaving only two available positions for further substitution. The directing effects of the existing groups make electrophilic substitution complex and often unnecessary, as the molecule is primarily used for derivatization of its existing functional groups.

Table 4: Electronic Effects of Substituents on the Aromatic Ring

| Substituent | Type | Effect on Ring | Directing Influence |

|---|---|---|---|

| -NH₂ (Amino) | Electron-Donating (Resonance) | Activating | ortho, para |

| -OCH₂CH₃ (Ethoxy) | Electron-Donating (Resonance) | Activating | ortho, para |

| -NO₂ (Nitro) | Electron-Withdrawing (Resonance & Inductive) | Deactivating | meta |

Applications in Advanced Materials Science

Development of Specialty Chemical Intermediates

Methyl 4-amino-2-ethoxy-5-nitrobenzoate serves as a valuable intermediate in the synthesis of more complex molecules for materials science applications. The presence of the nitro and amino groups on the benzene (B151609) ring allows for a range of chemical transformations. For instance, the nitro group can be reduced to a second amino group, creating a diamino-substituted benzene derivative. Such diamines are crucial building blocks for various polymers.

The reactivity of the functional groups also allows for the introduction of other moieties to tailor the properties of the final material. The amino group can be diazotized and replaced with a variety of other functional groups, further expanding the utility of this compound as a versatile intermediate.

Precursors for Polymeric Materials

The primary application of this compound as a precursor for polymeric materials lies in its potential to be converted into a diamine monomer. Following the reduction of the nitro group, the resulting diamino compound can be used in polycondensation reactions to form high-performance polymers such as aromatic polyamides (aramids) and polyimides.

Aromatic polyamides, known for their exceptional thermal stability and mechanical strength, are synthesized by reacting aromatic diamines with aromatic diacid chlorides. Similarly, polyimides, which exhibit excellent thermal and chemical resistance, are produced from the reaction of aromatic diamines with aromatic dianhydrides. The ethoxy group on the benzene ring of the monomer derived from this compound can enhance the solubility and processability of the resulting polymers.

Design and Synthesis of Novel Functional Materials

The unique electronic properties endowed by the nitro and amino groups make this compound a candidate for the design and synthesis of novel functional materials. Nitroaromatic compounds are known to be electron-accepting, while amino groups are electron-donating. This push-pull electronic structure can lead to interesting optical and electronic properties, such as nonlinear optical (NLO) activity and fluorescence.

By incorporating this molecule into larger structures, such as polymers or organic frameworks, it may be possible to create materials with specific functionalities. For example, polymers containing this moiety could be investigated for applications in electro-optic devices or as fluorescent sensors for the detection of certain analytes. The synthesis of such materials would involve leveraging the reactivity of the amino and nitro groups to covalently link the molecule into the desired architecture.

Enhancement of Material Properties (e.g., thermal stability, mechanical strength)

The incorporation of aromatic units, such as the one derived from this compound, into a polymer backbone generally enhances its thermal stability and mechanical strength. The rigidity of the benzene ring contributes to a higher glass transition temperature and improved dimensional stability of the material at elevated temperatures.

The presence of the ethoxy group can influence the polymer's morphology and intermolecular interactions, which in turn affects its mechanical properties. While the direct impact of the nitro group on the final polymer's properties is less straightforward (as it is often reduced during synthesis), its presence in the monomer precursor is key to enabling the formation of the robust polymer linkages that lead to enhanced material performance. For instance, the formation of strong amide or imide bonds in polyamides and polyimides, respectively, is responsible for their characteristic high strength and thermal resistance.

Below is a table summarizing the potential impact of incorporating this compound into polymeric materials:

| Property | Potential Enhancement | Rationale |

| Thermal Stability | Increased | Incorporation of a rigid aromatic ring into the polymer backbone. |

| Mechanical Strength | Increased | Formation of strong intermolecular forces through amide or imide linkages. |

| Solubility | Improved | The ethoxy group can disrupt polymer chain packing, enhancing solubility. |

| Functionality | Novel Optical/Electronic Properties | The push-pull nature of the amino and nitro groups can impart unique properties. |

Role As a Versatile Synthetic Intermediate in Organic Synthesis

Building Block for Heterocyclic Systems

The specific arrangement of functional groups on the benzene (B151609) ring of Methyl 4-amino-2-ethoxy-5-nitrobenzoate makes it an ideal precursor for the synthesis of various fused heterocyclic systems. The ortho-relationship between the amino group and the nitro group is particularly significant. Through chemical manipulation, primarily the reduction of the nitro group, a reactive 1,2-diamine derivative can be generated in situ, which is a key precursor for many important heterocycles.

One of the most common applications of ortho-nitroanilines is in the synthesis of benzimidazoles . A one-step reductive cyclization process can be employed, where the nitro group is reduced in the presence of an aldehyde or carboxylic acid. rsc.orgorganic-chemistry.org The reduction of the nitro group to a second amino group creates an ortho-phenylenediamine intermediate which then condenses with the aldehyde to form the benzimidazole (B57391) ring system. semanticscholar.orgresearchgate.net Various reducing agents can be used, with sodium dithionite (B78146) (Na₂S₂O₄) being a common and effective choice for this transformation under mild conditions. organic-chemistry.orgresearchgate.net

Table 1: Synthesis of Benzimidazole Derivatives from an o-Nitroaniline Precursor This table illustrates a general reaction pathway applicable to this compound.

| Reactant 1 | Reactant 2 | Reagents | Resulting Heterocycle |

|---|---|---|---|

| o-Nitroaniline derivative | Aldehyde (R-CHO) | Na₂S₂O₄, Ethanol (B145695) | 2-Substituted Benzimidazole |

| o-Nitroaniline derivative | Carboxylic Acid (R-COOH) | Reducing Agent, Acid Catalyst | 2-Substituted Benzimidazole |

Furthermore, the ortho-phenylenediamine intermediate derived from this compound can be used to synthesize quinoxalines . Quinoxalines are typically formed by the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil. mdpi.comchim.it This reaction is a reliable and straightforward method for constructing the quinoxaline (B1680401) core, which is a prevalent scaffold in medicinal chemistry. mdpi.comnih.gov The reaction proceeds readily, often catalyzed by acid, to yield the corresponding substituted quinoxaline. nih.govrsc.org

Application in Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura Coupling)

While this compound does not directly participate in Suzuki-Miyaura coupling, it serves as an excellent intermediate for creating a suitable coupling partner. The Suzuki-Miyaura reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds, typically between an aryl halide and an arylboronic acid. snnu.edu.cnresearchgate.net

The primary amino group of this compound can be chemically converted into a halide (e.g., bromo or chloro) through the Sandmeyer reaction . wikipedia.orgorganic-chemistry.org This classic transformation involves a two-step process:

Diazotization : The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl or HBr) at low temperatures (0–5 °C) to form a diazonium salt. mnstate.edu

Substitution : The resulting diazonium salt is then treated with a copper(I) halide (e.g., CuBr or CuCl) to replace the diazonium group with the corresponding halogen, releasing nitrogen gas. wikipedia.orgnih.gov

The resulting methyl 4-halo-2-ethoxy-5-nitrobenzoate is now an activated aryl halide, primed for participation in Suzuki-Miyaura cross-coupling reactions. It can be coupled with a variety of aryl- or heteroarylboronic acids in the presence of a palladium catalyst and a base to form a biaryl structure. nih.govresearchgate.net This indirect application highlights the compound's utility in multi-step synthetic sequences aimed at building complex molecular frameworks.

Table 2: Two-Step Conversion for Suzuki-Miyaura Coupling Application

| Step | Reaction Name | Starting Functional Group | Reagents | Intermediate/Final Functional Group |

|---|

Intermediate in the Synthesis of Dye Precursors

Aromatic amines are fundamental building blocks in the synthesis of azo dyes, which constitute a large and commercially important class of coloring agents. nih.gov this compound is well-suited for this application due to its aromatic amino group, which can be readily converted into a diazonium salt.

The synthesis of an azo dye from this intermediate follows a standard diazotization-coupling sequence:

Diazotization : As in the Sandmeyer reaction, the primary amino group is converted to a diazonium salt using sodium nitrite and a strong acid at low temperatures. wpmucdn.com The resulting diazonium salt is a weak electrophile.

Azo Coupling : The diazonium salt is then reacted with an electron-rich coupling component. nih.gov Typical coupling partners are phenols or other anilines. The electrophilic diazonium ion attacks the activated aromatic ring of the coupling partner in an electrophilic aromatic substitution reaction to form the characteristic azo bond (-N=N-), which acts as a chromophore responsible for the color of the dye. ijirset.com

The specific substituents on the this compound ring—the electron-withdrawing nitro group and electron-donating ethoxy group—would influence the electronic properties of the resulting diazonium salt and, consequently, the color and fastness properties of the final azo dye. orientjchem.orgresearchgate.net

Table 3: Azo Dye Synthesis Pathway This table illustrates the general process using the subject compound as the amine source.

| Step | Process | Reagents | Intermediate | Coupling Partner (Example) | Final Product Class |

|---|---|---|---|---|---|

| 1 | Diazotization | NaNO₂, HCl, 0-5 °C | Aryl Diazonium Salt | N/A | Diazonium Intermediate |

| 2 | Azo Coupling | Diazonium Salt from Step 1 | N/A | Phenol (B47542) or N,N-Dimethylaniline | Azo Dye |

Future Directions and Emerging Research Avenues

Exploration of Novel Reaction Pathways and Catalysis

The synthesis of polysubstituted aromatic compounds like Methyl 4-amino-2-ethoxy-5-nitrobenzoate traditionally relies on established nitration and esterification reactions. ma.edursc.orgmnstate.edu However, future research is poised to move beyond these conventional methods.

One promising avenue is the development of novel catalytic systems that offer greater control over regioselectivity and yield. For instance, the use of advanced palladium catalysts in C-N cross-coupling reactions could provide alternative routes to introduce the amino group, potentially from more readily available precursors. acs.orgnih.govresearchgate.netnih.gov Research into palladium-catalyzed amination of aryl halides has demonstrated the potential for highly selective and efficient synthesis of substituted anilines. bohrium.comthieme-connect.com Furthermore, photocatalytic methods are emerging as powerful tools for C-H amination, which could, in principle, allow for the direct introduction of the amino group onto the aromatic ring, bypassing the need for a nitro reduction step. acs.org

The nitration step itself is also a target for innovation. While mixed acid nitration is common, it often suffers from issues with regioselectivity and harsh reaction conditions. nih.gov Future research may focus on milder and more selective nitrating agents or catalytic nitration systems that can precisely install the nitro group at the desired position on the benzoate (B1203000) ring.

Development of Highly Efficient and Selective Synthetic Methodologies

This includes the exploration of one-pot synthesis procedures where multiple reaction steps are carried out in a single reaction vessel, thereby reducing the need for intermediate purification steps and minimizing solvent usage. Furthermore, the principles of green chemistry will likely guide the development of new synthetic routes, favoring the use of less hazardous reagents and more environmentally benign solvents.

Biocatalysis, utilizing enzymes to carry out specific chemical transformations, presents another exciting frontier. Nitroreductases, for example, can be used for the selective reduction of nitro groups to amines under mild, aqueous conditions, offering a sustainable alternative to traditional metal-catalyzed hydrogenations. nih.govacs.org The development of robust and reusable immobilized enzyme systems could significantly enhance the efficiency and sustainability of the synthesis of this and related compounds.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a significant trend in the chemical and pharmaceutical industries. innovationnewsnetwork.comresearchgate.net Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety for hazardous reactions like nitration, and the potential for straightforward scalability. mdpi.com The synthesis of this compound is well-suited for adaptation to a flow process, which could lead to higher consistency and purity of the final product. acs.org

Furthermore, the integration of flow chemistry with automated synthesis platforms, often guided by machine learning algorithms, is set to revolutionize chemical manufacturing. nih.govbeilstein-journals.orgnih.govresearchgate.net These "self-driving labs" can rapidly screen and optimize reaction conditions, leading to the rapid development of highly efficient synthetic processes. chemspeed.com For this compound, such a platform could be employed to explore a wide range of reaction parameters, including catalysts, solvents, and temperatures, to identify the optimal conditions for its synthesis with minimal human intervention. coventry.ac.uk Automated systems are increasingly being used for the synthesis of active pharmaceutical ingredients (APIs), highlighting the potential for this technology in the production of key intermediates. scispace.com

Advanced Spectroscopic and Computational Hybrid Approaches

A deeper understanding of the molecular properties of this compound will be crucial for its future development and application. Advanced spectroscopic techniques, such as multidimensional NMR and high-resolution mass spectrometry, can provide detailed insights into its structure and purity.

In parallel, computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for studying the electronic structure, reactivity, and spectroscopic properties of molecules. chemrxiv.orgnih.govnih.govrsc.orgbohrium.com DFT calculations can be used to predict the regioselectivity of electrophilic aromatic substitution reactions, such as nitration, by analyzing the electron density of the aromatic ring. umass.eduunamur.be These computational models can also help in understanding the mechanism of reactions and in the rational design of new catalysts. researchgate.net The synergy between experimental spectroscopic data and computational predictions will provide a comprehensive understanding of the chemical behavior of this compound, facilitating the design of improved synthetic routes and the exploration of new applications.

Expanding Utility in Interdisciplinary Chemical Fields

While this compound is known as a key intermediate in the synthesis of the prokinetic agent Cinitapride, its utility is not necessarily limited to this single application. chemicalbook.com The unique arrangement of functional groups on the aromatic ring—an amino group, an ethoxy group, a nitro group, and a methyl ester—makes it a versatile building block for a wide range of other complex molecules.

In medicinal chemistry , this compound could serve as a scaffold for the development of new therapeutic agents. The nitroaromatic moiety is found in a number of drugs and can be a crucial pharmacophore. nih.govnih.govnih.gov The amino group provides a handle for further functionalization, allowing for the synthesis of a library of derivatives that could be screened for various biological activities.